Dihydroperaksine
Overview
Description
Dihydroperaksine, also known as this compound, is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alkaloids from Rauvolfia Serpentina : Dihydroperaksine is identified as one of the new monoterpenoid indole alkaloids isolated from Rauvolfia serpentina's hairy root culture. The study discusses the potential biosynthetical relationships between these novel alkaloids, suggesting their relevance in medicinal chemistry (Sheludko et al., 2002).
Synthesis of Sarpagine Alkaloids : Research on the regiospecific and enantiospecific total synthesis of C-19 methyl substituted sarpagine alkaloids, including this compound, has been conducted. This synthesis process could be crucial for developing pharmaceuticals based on these compounds (Edwankar et al., 2011).
Applications in Parkinson's Disease : Although not directly about this compound, there's a study on dihydropyridine calcium channel blockers (DiCCBs) showing reduced risk of Parkinson's disease, indicating a potential research direction for related compounds (Pasternak et al., 2012).
General Strategy for Alkaloid Synthesis : A comprehensive strategy for synthesizing C-19 methyl-substituted alkaloids, including this compound, is presented. This approach has implications for the synthesis of related medicinal compounds (Edwankar et al., 2014).
Medicinal Importance of Dihydropyridines : A study reviews the synthesis, utility, and medicinal importance of 1,2- & 1,4-dihydropyridines, a category to which this compound is related. It underscores the pharmaceutical potential of these compounds (Sharma & Singh, 2017).
Dihydropyridines on Ca Channels : A research paper discusses the effects of dihydropyridines on calcium channels, an aspect relevant to understanding the pharmacological action of related compounds like this compound (Brown et al., 1984).
Mechanism of Action
Target of Action
Dihydroperaksine, like other dihydropyridines, primarily targets the L-type calcium channels located in the muscle cells of the heart and arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
This compound works by binding to and blocking these voltage-gated L-type calcium channels . Usually, these channels open in response to an electrical signal, or action potential, hence the name “voltage-gated” L-type calcium channels . By blocking these channels, this compound is able to decrease blood vessel contraction .
Biochemical Pathways
The blocking of L-type calcium channels leads to a sustained vasodilation . In turn, vasodilation reduces vascular resistance of arterial blood vessels . This action is part of the larger biochemical pathway involving the regulation of blood pressure and heart function.
Result of Action
The primary result of this compound’s action is a drop in blood pressure due to the reduced vascular resistance of arterial blood vessels . This can decrease the oxygen requirements of the heart , making it potentially useful in the treatment of conditions like hypertension .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Dihydroperaksine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with perakine reductase, an enzyme involved in the biosynthesis of alkaloids in the plant Rauvolfia serpentina . This interaction is characterized by the reduction of perakine to this compound, facilitated by the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with various proteins and biomolecules, influencing their function and stability.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes and proteins, altering their activity and function. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s stability and its potential long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of alkaloids in plants. It interacts with enzymes such as perakine reductase and acetylesterase, which play key roles in its metabolic conversion These interactions influence the levels of metabolites and the overall metabolic flux within the cell
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular compartments . These interactions can affect the localization and accumulation of this compound, influencing its activity and function. The transport and distribution of this compound are important for understanding its bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is often localized to certain organelles or compartments within the cell, guided by targeting signals and post-translational modifications . These localization patterns are crucial for understanding the precise biochemical role of this compound and its interactions with other cellular components.
Properties
IUPAC Name |
[(1S,12S,13R,14S,15R,16S)-13-(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-15-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-10-14(8-22)12-6-18-19-13(7-17(21(10)18)15(12)9-23)11-4-2-3-5-16(11)20-19/h2-5,10,12,14-15,17-18,20,22-23H,6-9H2,1H3/t10-,12-,14-,15+,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLXNPSLWYWTKM-KYGVLOPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2CC3N1C(C2CO)CC4=C3NC5=CC=CC=C45)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]2C[C@@H]3N1[C@H]([C@@H]2CO)CC4=C3NC5=CC=CC=C45)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural difference between Dihydroperaksine and its derivative this compound-17-al?
A1: this compound-17-al is an aldehyde derivative of this compound. The key difference lies in the presence of an aldehyde group (-CHO) at the C-17 position in this compound-17-al, while this compound has a methylene group (-CH2-) at the same position. [, ]
Q2: How does the stereochemistry of the C-19 methyl group influence the synthesis of this compound and related alkaloids?
A2: The stereochemistry at the C-19 methyl group plays a crucial role in the synthesis of this compound and other C-19 methyl-substituted sarpagine/macroline/ajmaline alkaloids. Researchers have developed a method utilizing asymmetric Pictet-Spengler reactions that achieve complete stereocontrol of the C-19 methyl function, allowing for the synthesis of either α- or β- configurations. This is essential as it enables the targeted synthesis of specific alkaloids within this family. [, ]
Q3: What innovative synthetic strategies have been employed in the total synthesis of this compound and its derivatives?
A3: Several key strategies have proven crucial in the total synthesis of this compound and related alkaloids. These include:
- Haloboration reactions: Used to construct the pentacyclic core of these alkaloids. [, ]
- Regioselective hydroboration and controlled oxidation: These techniques enable the installation of sensitive, enolizable aldehydes at the C-20 position. []
- Palladium-catalyzed α-vinylation: This reaction, successfully applied to chiral C-19 alkyl-substituted substrates, facilitates the construction of the alkaloid framework. []
Q4: What is the significance of hairy root cultures in the study of this compound?
A4: Hairy root cultures of Rauvolfia serpentina have been identified as a source of this compound and its derivatives. [] These cultures offer a valuable platform for studying the biosynthesis of these alkaloids and exploring potential biocatalytic routes for their production. Preliminary enzymatic studies using these cultures provide insights into the biosynthetic relationships between this compound and other related alkaloids. []
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